Quercetin 3-O-robinobioside

Vue d'ensemble

Description

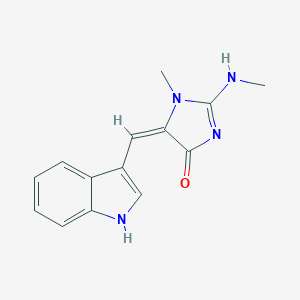

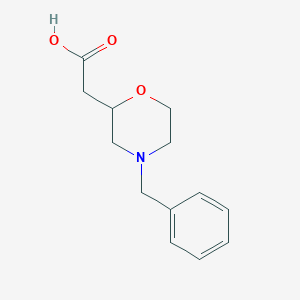

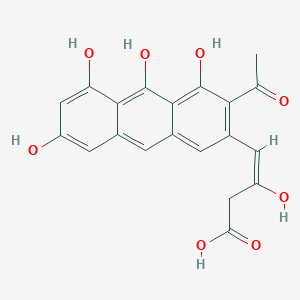

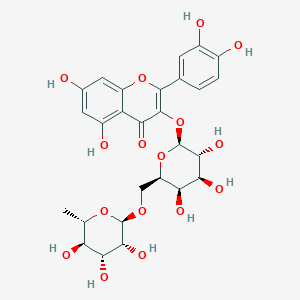

Quercetin 3-O-robinobioside is a glycosylated form of quercetin, a common antioxidant flavonoid found in vegetables. It is also known as quercitrin, which is 3-rhamnosylquercetin. This compound is of interest due to its potential health benefits, including anti-inflammatory and antioxidant effects .

Synthesis Analysis

The synthesis of quercetin 3-O-robinobioside in nature involves the attachment of sugar moieties to the quercetin aglycone. This process is typically mediated by glycosyltransferase enzymes in plants. The glycosylation of quercetin improves its water solubility and may affect its bioavailability and biological activity .

Molecular Structure Analysis

Quercetin has a nonplanar molecular structure with cross-conjugation occurring at the C ring. The presence of hydroxyl groups contributes to its ability to scavenge free radicals. The molecular geometry and electronic structure of quercetin have been investigated using semiempirical methods, revealing the presence of radicals in a narrow range of energy . The crystal structure of quercetin shows intramolecular hydrogen bonds and a high degree of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Quercetin 3-O-robinobioside can release quercetin upon cleavage by the intestinal microbiota. Quercetin itself can downregulate the inflammatory response through the inhibition of the NF-κB pathway. This suggests that the biological activity of quercetin 3-O-robinobioside may be mediated through its aglycone, quercetin, after enzymatic cleavage .

Physical and Chemical Properties Analysis

Quercetin 3-O-robinobioside, like quercetin, exhibits several biological functions, including antioxidative and anticancer activities. Its physical properties, such as solubility, may be influenced by the glycosylation. Quercetin's ability to scavenge reactive oxygen species is a key aspect of its chemical properties, which is also expected to be true for its glycosylated forms .

Applications De Recherche Scientifique

Antiangiogenic Activity

Quercetin 3-O-robinobioside has been identified as a compound with significant antiangiogenic activity. A study by Kumazawa et al. (2013) demonstrated this activity using the chorioallantoic membrane assay from chick embryos, highlighting its potential in inhibiting the formation of new blood vessels, a process crucial in tumor growth and metastasis.

Medicinal Plant Research

The compound has also been isolated and identified in various medicinal plants. For instance, Murai et al. (2019) isolated quercetin 3-O-robinobioside from soybean leaves, contributing to understanding the phytochemical profile of these plants, which is essential for their medicinal use.

Effects on Lymphocyte Proliferation

In a study by Brochado et al. (2003), quercetin 3-O-robinobioside was found to significantly inhibit human lymphocyte proliferation in vitro. This finding is significant in the context of immune response regulation and potential therapeutic applications in immune-related disorders.

Quantitative Analysis in Medicinal Plants

Quercetin 3-O-robinobioside has been quantitatively analyzed in the flowers of Abelmoschus manihot, a plant with pharmacological significance. Lai et al. (2009) developed a method for the simultaneous quantification of this and other flavonols, which is crucial for quality control and standardization of herbal medicines.

Characterization in Other Plants

This compound has also been characterized in other plant species, such as Galega officinalis, as reported by Champavier et al. (2000). Such studies contribute to the understanding of the phytochemical diversity and potential therapeutic applications of various plants.

Pharmacological Activities and Potential Applications

Research by Yang et al. (2020) and Xu et al. (2019) highlights the broader pharmacological activities of quercetin, including its antioxidant, antibacterial, and antiparasitic properties. This broad spectrum of activities underpins its potential for various medical applications.

Anticancer Research

Studies like those by Massi et al. (2017) and Vijayababu et al. (2005) provide insight into the anticancer effects of quercetin and its derivatives. These findings are vital for developing new cancer therapies.

Safety And Hazards

Orientations Futures

While the future directions of Quercetin 3-O-robinobioside are not explicitly mentioned in the search results, the parent compound quercetin has potential applications in nutraceuticals, pharmaceuticals, and functional foods to promote overall well-being and disease prevention . Further studies are needed to elucidate its mechanisms of action, optimize its bioavailability, and assess its long-term safety for widespread utilization .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-IEBISRBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-robinobioside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.